molecular formula C11H10ClNO3 B1447377 Ethyl 6-chlorooxoindoline-3-carboxylate CAS No. 14750-18-6

Ethyl 6-chlorooxoindoline-3-carboxylate

Cat. No.: B1447377
CAS No.: 14750-18-6
M. Wt: 239.65 g/mol
InChI Key: YYZVTCVOHWAADX-UHFFFAOYSA-N
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Description

Ethyl 6-chlorooxoindoline-3-carboxylate is a chemical compound belonging to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

Ethyl 6-chlorooxoindoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chlorooxoindoline-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chlorooxoindoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indoline derivatives.

Scientific Research Applications

Ethyl 6-chlorooxoindoline-3-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 6-chlorooxoindoline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chloro substitution, which imparts unique chemical and biological properties compared to other indole derivatives.

Biological Activity

Ethyl 6-chlorooxoindoline-3-carboxylate (CAS Number: 14750-18-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10ClNO3
  • Molecular Weight : 239.66 g/mol
  • Physical State : Colorless to yellow solid
  • Purity : ≥95%
  • Storage Conditions : 2-8°C

Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties :
    • Research has indicated that derivatives of oxoindoline compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity :
    • Several studies have reported that oxoindoline derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through modulation of cell cycle regulators and apoptosis-related proteins.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the inhibition of neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell growth.
  • Receptor Modulation : It can interact with various receptors in the body, potentially altering signaling pathways that lead to desired therapeutic effects.
  • Cell Cycle Regulation : By affecting the expression of proteins involved in the cell cycle, the compound can induce cell cycle arrest and promote apoptosis in malignant cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxoindoline derivatives, including this compound. The results showed a significant reduction in bacterial growth (up to 80% inhibition) against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .

Study 2: Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationMechanism of Action
AntimicrobialStaphylococcus aureus25 µg/mLMembrane disruption
AntimicrobialEscherichia coli25 µg/mLMetabolic pathway inhibition
AnticancerHuman breast cancer cells (MCF7)10 µMApoptosis induction
AnticancerHuman liver cancer cells (HepG2)30 µMCell cycle arrest
NeuroprotectionNeuroblastoma cellsNot specifiedInhibition of oxidative stress

Properties

IUPAC Name

ethyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)13-10(9)14/h3-5,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVTCVOHWAADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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